molecular formula C19H21NO4 B3475229 Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- CAS No. 34952-16-4

Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B3475229
CAS No.: 34952-16-4
M. Wt: 327.4 g/mol
InChI Key: ZNRUHYACSYSCBU-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a tetrahydroquinoline core and a trimethoxybenzoyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- typically involves the hydrogenation of quinoline derivatives. This process can be carried out using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures . The reaction conditions, including temperature, pressure, and catalyst choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient mixing and temperature control systems. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)-.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or PtO2 is commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The trimethoxybenzoyl group can enhance its binding affinity to target proteins, thereby modulating their activity . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- is unique due to the presence of the trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This group can enhance its solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-16-11-14(12-17(23-2)18(16)24-3)19(21)20-10-6-8-13-7-4-5-9-15(13)20/h4-5,7,9,11-12H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRUHYACSYSCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188501
Record name Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34952-16-4
Record name Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034952164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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